2-Bromo-4-formylphenyl acetate

Catalog No.
S6635856
CAS No.
74849-11-9
M.F
C9H7BrO3
M. Wt
243.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-4-formylphenyl acetate

CAS Number

74849-11-9

Product Name

2-Bromo-4-formylphenyl acetate

IUPAC Name

(2-bromo-4-formylphenyl) acetate

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

InChI

InChI=1S/C9H7BrO3/c1-6(12)13-9-3-2-7(5-11)4-8(9)10/h2-5H,1H3

InChI Key

PIKBROCSQAGBGX-UHFFFAOYSA-N

SMILES

CC(=O)OC1=C(C=C(C=C1)C=O)Br

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=O)Br

2-Bromo-4-formylphenyl acetate is an organic compound characterized by its molecular formula C10H9BrO4C_{10}H_{9}BrO_{4} and a molecular weight of approximately 273.08 g/mol. This compound appears as a solid at room temperature, typically exhibiting a melting point in the range of 85 to 89 °C. The structure contains a bromine atom at the second position and a formyl group at the fourth position of the phenyl ring, with an acetate group attached, which contributes to its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .

Currently, there is no documented information on the specific mechanism of action of BFPA in any biological system.

  • Potential skin and eye irritant: Esters and aldehydes can irritate the skin and eyes. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling BFPA.
  • Suspected respiratory irritant: Avoid inhalation of dust or vapors. Use a fume hood for any manipulations involving BFPA.
  • Unknown flammability: Handle with caution near open flames or heat sources until flammability data becomes available.
, including:

  • Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds by coupling with boronic acids. The presence of the bromine atom makes it a suitable candidate for this coupling reaction .
  • Oxidative Heck Reaction: This involves the coupling of aryl halides with alkenes in the presence of a palladium catalyst, yielding substituted alkenes .
  • Reduction Reactions: The formyl group can be reduced to yield corresponding alcohols or amines, depending on the reducing agent used.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of 2-Bromo-4-formylphenyl acetate can be achieved through several methods:

  • Bromination: Starting from 4-formylphenol, bromination can be performed using bromine or N-bromosuccinimide to introduce the bromine atom at the desired position.
  • Acetylation: The resulting bromo compound can then be acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
  • Alternative Methods: Other methods may involve cross-coupling reactions using palladium catalysts, particularly when starting from simpler aryl halides .

2-Bromo-4-formylphenyl acetate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Research: Due to its potential biological activity, it may be explored for developing new therapeutic agents.
  • Material Science: Compounds with similar structures are often utilized in creating polymers or other materials with specific properties .

Interaction studies involving 2-Bromo-4-formylphenyl acetate are crucial for understanding its reactivity and potential biological effects. Investigations may focus on:

  • Reactivity with Nucleophiles: Understanding how nucleophiles interact with the electrophilic carbon in the formyl group can provide insights into its reactivity patterns.
  • Biological Interactions: Studies could explore how this compound interacts with biological targets, potentially leading to drug development applications.

Such studies are essential for elucidating both synthetic pathways and therapeutic potentials.

Several compounds share structural similarities with 2-Bromo-4-formylphenyl acetate. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-4-formylphenyl acetateBromine at position 2, formyl group at position 4Acetate group enhances solubility and reactivity
4-Bromo-3-formylphenolHydroxyl group instead of acetateMore polar; potential for hydrogen bonding
Ethyl 2-(2-bromo-4-formyl-6-methoxyphenoxy)acetateContains methoxy groupIncreased lipophilicity; potential for enhanced bioactivity
2-Bromo-4'-phenylacetophenoneKetone instead of aldehydeDifferent reactivity profile due to carbonyl group

These comparisons illustrate how variations in functional groups influence chemical behavior and potential applications, showcasing the unique characteristics of 2-Bromo-4-formylphenyl acetate within this class of compounds .

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Exact Mass

241.95786 g/mol

Monoisotopic Mass

241.95786 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-23-2023

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